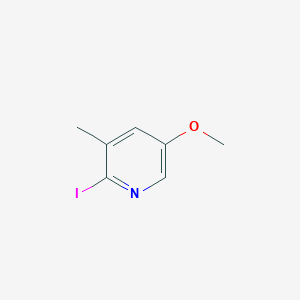
rel-(4R,7S,E)-Dec-5-ene-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(4R,7S,E)-Dec-5-ene-4,7-diol: is an organic compound characterized by its unique molecular structure, which includes a decene backbone with hydroxyl groups at the 4th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4R,7S,E)-Dec-5-ene-4,7-diol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a precursor molecule, such as a decene derivative, using specific catalysts and reagents to achieve the desired stereochemistry at the 4th and 7th positions. The reaction conditions often include controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
rel-(4R,7S,E)-Dec-5-ene-4,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dec-5-en-4,7-dione, while reduction could produce decane-4,7-diol.
Scientific Research Applications
rel-(4R,7S,E)-Dec-5-ene-4,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and in the development of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rel-(4R,7S,E)-Dec-5-ene-4,7-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rel-(4R,7S,E)-Dec-5-ene-4,7-diol: can be compared with other diols, such as:
Uniqueness
The unique aspect of this compound lies in its specific stereochemistry and the presence of a double bond in the decene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(E,4S,7R)-dec-5-ene-4,7-diol |
InChI |
InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10+ |
InChI Key |
BXHJMGQEUSQVEF-JKEVLIGASA-N |
Isomeric SMILES |
CCC[C@H](/C=C/[C@H](CCC)O)O |
Canonical SMILES |
CCCC(C=CC(CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
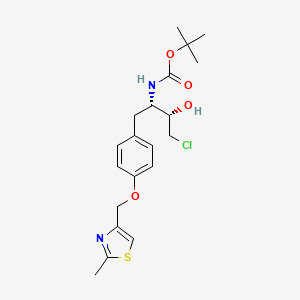
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
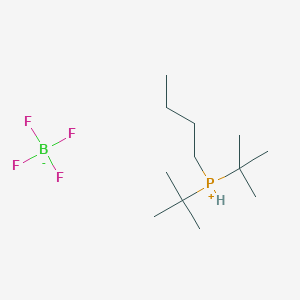
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
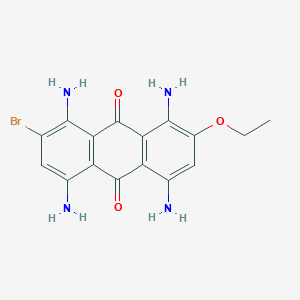
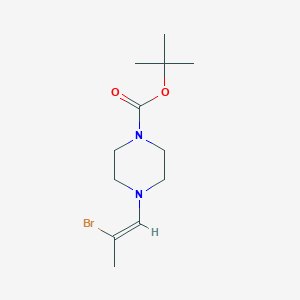


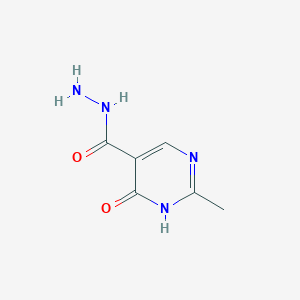
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
